molecular formula C12H10BrNO B12902635 (E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine CAS No. 212117-18-5

(E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine

Cat. No.: B12902635
CAS No.: 212117-18-5
M. Wt: 264.12 g/mol
InChI Key: KPRLUSZMXCLWHV-UHFFFAOYSA-N
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Description

N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine typically involves the condensation of 5-bromofurfural with 1-phenylmethanamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including antibacterial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The bromofuran moiety can interact with biological macromolecules, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The phenylmethanamine group may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Chlorofuran-2-yl)methylene)-1-phenylmethanamine
  • N-((5-Fluorofuran-2-yl)methylene)-1-phenylmethanamine
  • N-((5-Iodofuran-2-yl)methylene)-1-phenylmethanamine

Uniqueness

N-((5-Bromofuran-2-yl)methylene)-1-phenylmethanamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain applications .

Properties

CAS No.

212117-18-5

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

N-benzyl-1-(5-bromofuran-2-yl)methanimine

InChI

InChI=1S/C12H10BrNO/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

KPRLUSZMXCLWHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=C(O2)Br

Origin of Product

United States

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